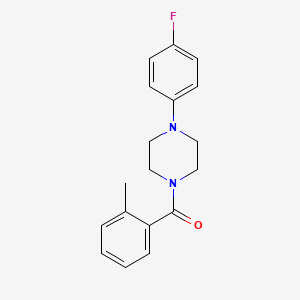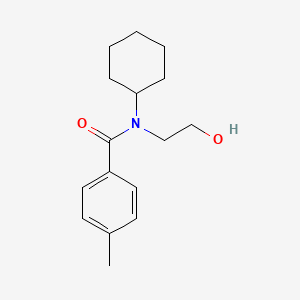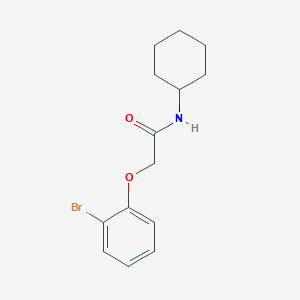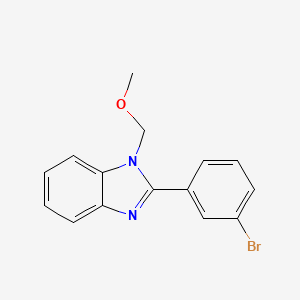
3-cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a five-membered ring containing one oxygen and two nitrogen atoms. This compound has shown great potential in various fields, including medicinal chemistry, materials science, and organic chemistry.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound exerts its pharmacological effects through various mechanisms. In anticancer studies, this compound has been found to induce apoptosis (programmed cell death) in cancer cells. In antifungal and antibacterial studies, this compound has been found to inhibit the growth of fungal and bacterial cells by disrupting their cell walls. In Alzheimer's disease studies, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole are diverse and depend on the specific application. In anticancer studies, this compound has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In antifungal and antibacterial studies, this compound has been found to exhibit potent activity against various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In Alzheimer's disease studies, this compound has been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments include its high potency, selectivity, and versatility. This compound has been found to exhibit potent activity against various cancer cells, fungi, and bacteria. It can also be easily synthesized using various methods. However, the limitations of using this compound include its potential toxicity and lack of specificity. Further studies are needed to determine the optimal dosage and administration route of this compound.
Orientations Futures
There are many future directions for the study of 3-cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route of this compound for various diseases. In materials science, this compound can be further studied for its potential in the synthesis of advanced materials. In organic chemistry, this compound can be further studied as a building block for the synthesis of various compounds. Overall, the study of 3-cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole has the potential to lead to the development of new drugs, materials, and compounds with various applications.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction between 4-methylphenylhydrazine and cyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then reacted with cyanogen bromide to yield the final product. Other methods include the reaction between 4-methylphenylhydrazine and cyclohexanone in the presence of polyphosphoric acid and the reaction between 4-methylphenylhydrazine and cyclohexanone in the presence of sodium acetate and acetic anhydride.
Applications De Recherche Scientifique
3-cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole has shown great potential in various fields of scientific research. In medicinal chemistry, this compound has been found to possess significant anticancer, antifungal, and antibacterial properties. It has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and epilepsy. In materials science, this compound has been used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In organic chemistry, this compound has been used as a building block in the synthesis of various compounds.
Propriétés
IUPAC Name |
3-cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-9-13(10-8-11)15-16-14(17-18-15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEGYPMMPXULDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)
![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)


![(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)

![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5688472.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688483.png)
![4-(1-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}ethyl)morpholine](/img/structure/B5688498.png)